molecular formula C11H11NO B11915918 7-Methoxy-6-methylisoquinoline

7-Methoxy-6-methylisoquinoline

Cat. No.: B11915918
M. Wt: 173.21 g/mol
InChI Key: WVDXFZLLPWGYCI-UHFFFAOYSA-N
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Description

7-Methoxy-6-methylisoquinoline is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-methylisoquinoline can be achieved through several methods. One notable method involves the direct metalation of 7-benzyloxy-6-methoxyisoquinoline using Knochel–Hauser base, followed by cuprate-mediated methylation . Another approach includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of isoquinoline synthesis, such as Skraup synthesis, can be adapted. This involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-6-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include N-oxides, hydrogenated isoquinolines, and various substituted isoquinolines.

Scientific Research Applications

7-Methoxy-6-methylisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-6-methylisoquinoline involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 6-Methoxyquinoline
  • 7-Hydroxy-6-methylisoquinoline
  • 6-Methylquinoline
  • 8-Methylquinoline

Comparison: 7-Methoxy-6-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

7-methoxy-6-methylisoquinoline

InChI

InChI=1S/C11H11NO/c1-8-5-9-3-4-12-7-10(9)6-11(8)13-2/h3-7H,1-2H3

InChI Key

WVDXFZLLPWGYCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C=NC=C2

Origin of Product

United States

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